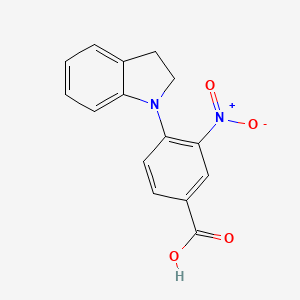

4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid

描述

4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is a nitrobenzoic acid derivative featuring a 2,3-dihydroindole moiety at the para position of the aromatic ring. The compound combines a nitro group (electron-withdrawing) and a bicyclic indoline system, which may confer unique physicochemical and biological properties.

属性

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-15(19)11-5-6-13(14(9-11)17(20)21)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQELSTUQMKWXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649602 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Condensation and Substitution Reactions

A key method involves the condensation of methyl 4-(acetate R-ester-2-yl)-3-nitrobenzoate with trimethyl orthobenzoate to form an intermediate (E)-4-[(2-methoxybenzylidene)acetate R-ester-2-yl]-3-nitrobenzoic acid methyl ester. This intermediate then undergoes substitution with an amine derivative under acid-binding conditions to yield a substituted nitrobenzoate intermediate, which is further reduced and cyclized to form the target compound or its analogs (e.g., nintedanib precursors).

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Methyl 4-(acetate R-ester-2-yl)-3-nitrobenzoate + Trimethyl orthobenzoate, condensation | (E)-4-[(2-methoxybenzylidene)acetate R-ester-2-yl]-3-nitrobenzoic acid methyl ester | Not specified | R = methyl, ethyl, or other alkyl/aryl groups |

| 2 | Substitution with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, acid-binding agent (pyridine) | (Z)-4-{[2-(N-methyl-2-(4-methylpiperazin-1-yl)acetamidoaniline)benzylidene]acetate R-ester-2-yl}-3-nitrobenzoic acid methyl ester | 71.9% | Reaction at 80-85 °C for 2 h, then room temp for 2 h |

| 3 | Reduction and cyclization | Target compound or analog | Not specified | Final step to form dihydroindolyl structure |

This method is noted for its industrial applicability due to simplicity, cost-effectiveness, and environmental friendliness.

Brønsted Acid-Catalyzed Cascade Reaction

Another approach involves a Brønsted acid-catalyzed cascade reaction to synthesize 4-functionalized tetrahydrocarbazolones, which are structurally related to the dihydroindolyl moiety. The process includes:

- Generation of 4-indol-2-yl-4-oxobutanal intermediates via lithiation of N-methylindole followed by reaction with γ-butyrolactone.

- Oxidation of intermediate alcohols to ketoaldehydes.

- Subsequent transformations under acid catalysis to form the dihydroindolyl-substituted benzoic acid derivatives.

Key reaction conditions include the use of n-butyllithium for lithiation at low temperatures, followed by controlled addition of γ-butyrolactone and oxidation with Dess–Martin periodinane (DMP).

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | N-methylindole + n-BuLi (2.5 M in hexane), 0 °C to 40 °C, 2 h | Lithioindole intermediate | - | Anhydrous Et2O solvent |

| 2 | Addition of γ-butyrolactone at 0 °C, stirring 2 h | Alcohol intermediate | - | Quenched with NH4Cl |

| 3 | Oxidation with DMP in DCM at room temp, 1 h | Ketoaldehyde intermediate | 31% (based on N-methylindole) | Purified by flash chromatography |

This method allows for the preparation of key intermediates that can be further elaborated to the target compound.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation and substitution with methyl 4-(acetate R-ester-2-yl)-3-nitrobenzoate | Straightforward condensation and substitution, followed by reduction and cyclization | Economical, scalable, environmentally friendly | Requires multiple steps, some intermediates not isolated |

| Brønsted acid-catalyzed cascade via lithiation and γ-butyrolactone addition | Direct formation of indolyl-substituted intermediates | High selectivity, well-defined intermediates | Moderate yields, requires low temperature and sensitive reagents |

| Mitsunobu esterification of chlorohydrin derivatives | Efficient ester formation | Useful for related nitrobenzoate derivatives | Less direct for target compound, requires careful handling of reagents |

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Role | Typical Conditions | Notes |

|---|---|---|---|

| Methyl 4-(acetate R-ester-2-yl)-3-nitrobenzoate | Starting material | Condensation with trimethyl orthobenzoate | R = methyl, ethyl, alkyl, aryl |

| Trimethyl orthobenzoate | Condensation partner | Room temp to mild heating | Forms benzylidene intermediate |

| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Nucleophile for substitution | 80-85 °C, 2 h | Acid-binding agent (pyridine) used |

| n-Butyllithium | Lithiation agent | 0 °C to −78 °C | Requires anhydrous conditions |

| γ-Butyrolactone | Electrophile for ring opening | 0 °C to room temp | Forms alcohol intermediate |

| Dess–Martin periodinane (DMP) | Oxidizing agent | Room temp, 1 h | Converts alcohol to ketoaldehyde |

| Brønsted acid (e.g., p-toluenesulfonic acid) | Catalyst for cascade reaction | Room temp to mild heating | Facilitates cyclization |

This detailed analysis synthesizes current knowledge on the preparation of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid, highlighting the most effective and researched methods. The condensation-substitution-reduction-cyclization route remains the most practical for industrial and laboratory synthesis, while acid-catalyzed cascade reactions offer innovative alternatives for functionalized derivatives.

化学反应分析

Types of Reactions

4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild temperatures.

Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted indole derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid exhibit notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various pathogens. A study indicated that certain indole derivatives showed promising activity against Gram-positive bacteria and fungi, suggesting that this compound could be a lead for developing new antimicrobial agents .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. A case study demonstrated that related compounds could induce apoptosis in cancer cell lines, indicating a pathway for therapeutic development against various cancers .

Pharmacological Applications

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Research into similar indole compounds has shown effects on serotonin and norepinephrine reuptake mechanisms, which are critical in treating mood disorders and anxiety . This opens avenues for further investigation into the pharmacological effects of this compound in neuropharmacology.

Anti-inflammatory Effects

Indole derivatives have also been studied for their anti-inflammatory properties. Preliminary findings suggest that compounds similar to this compound can modulate inflammatory pathways, potentially providing therapeutic options for conditions like arthritis and other inflammatory diseases .

Material Science

Polymeric Applications

The compound's chemical properties allow it to be incorporated into polymer matrices for enhanced functionalities. Research has indicated that adding such indole derivatives can improve the mechanical and thermal properties of polymers, making them suitable for advanced applications in coatings and composites .

Data Tables

作用机制

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid and analogous compounds:

Key Observations:

Biological Relevance: Anticancer Activity: Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate () demonstrates the importance of nitroaromatic-indole hybrids in anticancer drug design. The target compound’s indoline moiety may similarly interact with DNA or tubulin . Antiviral Potential: IMV () highlights nitrobenzoic acid derivatives’ role in HIV integrase binding, implying that the target compound’s indoline group might modulate similar interactions .

Physicochemical Properties: The hydroxypyrrolidine substituent () improves solubility compared to hydrophobic indole derivatives, while the hydroxybutylamino group () introduces flexibility for pharmacokinetic optimization .

Research Findings and Data

Table: Physicochemical Properties of Selected Compounds

生物活性

4-(2,3-Dihydro-1H-indol-1-yl)-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic implications.

- Chemical Formula : C₁₅H₁₂N₂O₄

- CAS Number : 451474-72-9

- MDL Number : MFCD02937558

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various molecular targets. The nitro group plays a crucial role in its biological effects, potentially modulating enzyme activities and influencing cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule assembly.

- Antioxidant Activity : The indole moiety may contribute to antioxidant properties, providing protective effects against oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

These findings indicate that the compound has significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Other Biological Activities

Beyond anticancer effects, research has highlighted additional biological activities:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain .

Case Study 1: Anticancer Screening

In a comparative study involving multiple compounds with similar structures, this compound demonstrated superior growth inhibition against MDA-MB-231 cells compared to several known chemotherapeutics. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and predict interactions with target proteins.

Case Study 2: Neuroprotective Screening

A recent investigation into AChE inhibitors included this compound among other candidates derived from natural products. This study employed molecular dynamics simulations to assess binding stability and potential therapeutic efficacy against Alzheimer's disease .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid?

- Methodological Answer : The compound can be synthesized via the Bischler-Napieralski reaction, a cyclization reaction involving indole derivatives and nitro-substituted benzaldehyde precursors. Key steps include controlled phosphorylation (e.g., using phosphorus oxychloride) and subsequent purification via column chromatography. Purity validation (>95%) is typically achieved using HPLC or GC, as outlined in similar indole-nitrobenzoic acid syntheses .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- Methodological Answer : X-ray crystallography (e.g., bond angle analysis of nitro and indole groups, as in ) and nuclear magnetic resonance (NMR) spectroscopy are essential. For example, H-NMR can confirm the dihydroindole ring’s proton environment, while C-NMR verifies the nitrobenzoic acid backbone. Mass spectrometry (MS) validates molecular weight, and FT-IR identifies functional groups like the nitro (-NO) and carboxylic acid (-COOH) moieties .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is quantified using high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) or gas chromatography (GC) with flame ionization detection. Thresholds >95% are standard, as seen in related nitrobenzoic acid derivatives. Contaminants, such as unreacted indole intermediates, are identified via retention time comparisons .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer : Yield optimization requires precise control of reaction conditions:

- Temperature : Maintaining 60–80°C during cyclization prevents side reactions (e.g., over-nitration).

- Catalysts : Lewis acids like ZnCl enhance electrophilic substitution in the indole ring.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nitro group stability. Post-synthesis, recrystallization in ethanol-water mixtures enhances purity .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from structural analogs with varying substituents (e.g., trifluoromethyl vs. nitro groups) or purity levels. To address this:

- Comparative Assays : Test batches with ≥98% purity (via HPLC) under standardized conditions.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., indole position, nitro orientation) and evaluate pharmacological endpoints (e.g., enzyme inhibition) .

Q. What computational methods predict this compound’s reactivity in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., nitro group’s electrophilicity). Molecular docking simulations predict binding affinities to biological targets, such as kinases or receptors, guiding experimental validation .

Q. How does hydration affect the compound’s stability and crystallinity?

- Methodological Answer : Hydrate forms (e.g., monohydrate) influence solubility and thermal stability. Thermogravimetric analysis (TGA) monitors water loss upon heating, while dynamic vapor sorption (DVS) assesses hygroscopicity. Anhydrous forms are preferred for long-term storage, achieved via lyophilization .

Data Contradiction Analysis

Q. Why do spectroscopic data vary across studies for this compound?

- Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d vs. CDCl) or tautomerism in the indole ring. To standardize

- Solvent Masking : Use deuterated solvents consistently.

- 2D-NMR Techniques : HSQC and HMBC resolve overlapping signals in complex spectra .

Q. How can conflicting bioactivity results from in vitro vs. in vivo studies be reconciled?

- Methodological Answer : Differences often stem from metabolic instability or poor bioavailability. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。